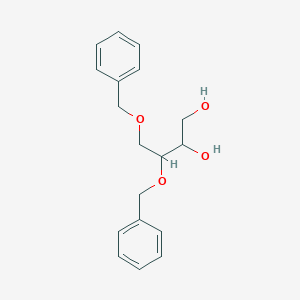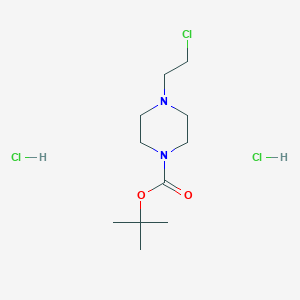
2,4'-Dimethyl-1,1'-biphenyl-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4’-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached at the 2 and 4 positions of one phenyl ring, and an amine group is attached at the 3 position of the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where toluene derivatives are alkylated using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where a halogenated biphenyl derivative reacts with ammonia or an amine source under basic conditions.
Industrial Production Methods
Industrial production of 2,4’-Dimethyl-[1,1’-biphenyl]-3-amine may involve large-scale coupling reactions followed by selective functional group transformations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4’-Dimethyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amines and reduced biphenyl derivatives.
Substitution: Halogenated, nitrated, or other substituted biphenyl compounds.
科学的研究の応用
2,4’-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,4’-Dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2,4’-Dimethylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
3-Aminobiphenyl: Lacks the methyl groups, affecting its steric and electronic properties.
2,4’-Dimethyl-1,1’-biphenyl: Similar structure but without the amine group, used in different applications.
Uniqueness
2,4’-Dimethyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both methyl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
2-methyl-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-6-8-12(9-7-10)13-4-3-5-14(15)11(13)2/h3-9H,15H2,1-2H3 |
InChIキー |
ZJUPPUMPLNHTCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)

![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide](/img/structure/B14779453.png)

